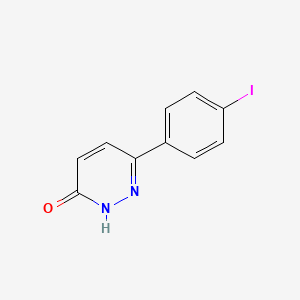

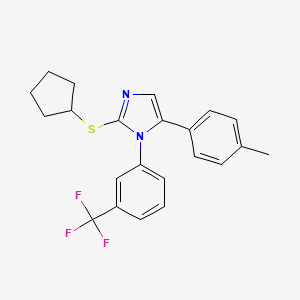

6-(4-iodophenyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Inverse Electron Demand Diels-Alder Reaction : Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazine and silyl enol ethers provide functionalized pyridazines, including 3-bromo-pyridazines .

- C-C Bond Cleavage Approach : An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .

- Cu(II)-Catalyzed Cyclizations : Cu(II)-catalyzed aerobic 6-endo-trig cyclizations yield 1,6-dihydropyridazines and pyridazines, depending on the choice of reaction solvent .

- Aza-Diels-Alder Reaction : An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides highly regioselective synthesis of 6-aryl-pyridazin-3-amines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

6-(4-iodophenyl)pyridazin-3(2H)-one is involved in various chemical syntheses and reactions, showcasing its versatility in organic chemistry. For instance, it reacts with Grignard reagents, like phenylmagnesium bromide, to yield 1,4-addition products such as 4-phenyl-6-(α-styryl)pyridazin-3(2H)-ones. These products' structures are confirmed through electronic and infrared spectroscopy, underlining the compound's utility in synthesizing structurally diverse molecules (Ismail, Shams, El-Khamry, & Mostafa, 1984).

Pharmaceutical Applications

In the pharmaceutical domain, 6-(4-iodophenyl)pyridazin-3(2H)-one derivatives have been explored for their potential biological activities. The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. For example, it has been used to develop cardioactive agents, indicating its significant role in medicinal chemistry research aimed at treating cardiovascular diseases (Imran & Abida, 2016).

Material Science and Catalysis

In material science and catalysis, derivatives of 6-(4-iodophenyl)pyridazin-3(2H)-one are employed in the synthesis of complex molecular structures that could have applications in catalysis and the development of new materials. These applications demonstrate the compound's potential in contributing to innovative solutions in various scientific and industrial fields.

Propiedades

IUPAC Name |

3-(4-iodophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTRNAWXVSBSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-iodophenyl)pyridazin-3(2H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)

![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)

![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)

![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)